molecular formula C16H36N2O B1606534 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- CAS No. 72162-46-0

1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-

Cat. No.: B1606534
CAS No.: 72162-46-0
M. Wt: 272.47 g/mol
InChI Key: LMVFSACRPDMFSQ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- is an organic compound with the molecular formula C16H36N2O. It is a yellow to brown liquid with relatively low toxicity and volatility. This compound is widely used in industrial and laboratory settings, primarily as an additive in coatings, resins, plastics, adhesives, and softeners to enhance product performance by increasing wear resistance, reducing viscosity, and improving softness .

Preparation Methods

The synthesis of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- typically involves the reaction of isodecyloxypropyl alcohol with propane-1,3-diamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants to an appropriate temperature and maintaining the reaction for a specific duration. After the reaction is complete, the product is purified through distillation and refining processes .

Chemical Reactions Analysis

1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of other molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and properties .

Comparison with Similar Compounds

1,3-Propanediamine, N-[3-(isodecyloxy)propyl]- can be compared with other similar compounds such as:

Properties

IUPAC Name

N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17/h16,18H,3-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVFSACRPDMFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4072526
Record name 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

72162-46-0
Record name 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072162460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4072526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(isodecyloxy)propyl]propane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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